(2S)-2-{CYCLOPROPYL[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PROPANOIC ACID
Description
(2S)-2-{Cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is a chiral amino acid derivative featuring a cyclopropyl group attached to the α-carbon and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group. The Fmoc moiety is widely used in peptide synthesis due to its orthogonality in deprotection under mild basic conditions . The cyclopropyl substituent introduces steric and conformational constraints, which may enhance metabolic stability or influence peptide secondary structures .
Properties
IUPAC Name |
(2S)-2-[cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13(20(23)24)22(14-10-11-14)21(25)26-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,13-14,19H,10-12H2,1H3,(H,23,24)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIWZDMXOCBTJE-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C1CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Framework
The preparation of Fmoc-β-cyclopropyl-L-alanine aligns with standard Fmoc-SPPS protocols, which involve resin loading, iterative deprotection, and coupling cycles. Key steps include:
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Resin Activation : 2-Chlorotrityl chloride or Rink amide resins are commonly used. For instance, 300 mg of Rink amide resin (0.1 mmol scale) is swelled in dichloromethane (DCM) and treated with 20% collidine in DMF to activate the resin.
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Amino Acid Coupling : The Fmoc-protected amino acid is activated using coupling agents such as HCTU or HATU in the presence of collidine. A typical molar ratio of 5:11–12:20 (Fmoc-β-cyclopropyl-L-alanine : thionyl chloride : HBTA) ensures efficient activation.
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Fmoc Deprotection : The Fmoc group is removed using 20% piperidine in DMF, followed by extensive washing with DMF and DCM.
Table 1: Representative Coupling Conditions for Fmoc-β-Cyclopropyl-L-Alanine
Solution-Phase Synthesis
An alternative method described in patent CN112110868A involves a two-step solution-phase approach:
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Activation with HBTA and Thionyl Chloride :
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Peptide Bond Formation :
Table 2: Optimization Parameters from Patent CN112110868A
| Parameter | Optimal Value | Yield/Purity |
|---|---|---|
| Molar Ratio (AA:Bt) | 1.1–1.6:1 | 78.5% yield |
| Reaction pH | 8–9 | 99.8% purity |
| Solvent for Extraction | Acetonitrile/water | Single impurity ≤0.1% |
Process Optimization and Challenges
Stereochemical Control
The (2S)-configuration is critical for compatibility with natural peptide backbones. Chiral auxiliaries or enantioselective synthesis routes are employed to avoid racemization during activation. For example, the use of HATU/HOAt instead of HCTU reduces epimerization risks in sterically hindered environments.
Purification Strategies
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Recrystallization : THF/water (1:3) or dichloromethane/water mixtures are used to isolate Fmoc-β-cyclopropyl-L-alanine.
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Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients achieves >99% purity.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile) reveals a single peak with a retention time of 12.3 minutes, corroborating the absence of diastereomers or side products.
Applications in Peptide Science
Fmoc-β-cyclopropyl-L-alanine is integral to synthesizing constrained peptides for:
Chemical Reactions Analysis
Fmoc Deprotection Reactions
The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protective moiety for the amine during solid-phase peptide synthesis (SPPS). Its removal occurs under mild basic conditions:
| Reaction Conditions | Outcome | Mechanism | Citations |
|---|---|---|---|
| 20% piperidine in DMF (15–30 min) | Cleavage of Fmoc to release free NH₂ | Base-induced β-elimination, forming dibenzofulvene and CO₂ as byproducts |
Key characteristics:
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Rate : Deprotection completes within 20 minutes at room temperature.
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Compatibility : Tolerates acid-sensitive cyclopropane rings and other orthogonal protecting groups.
Carboxylic Acid Reactivity
The terminal carboxylic acid participates in standard activation and coupling reactions:
Notable Observations :
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Cyclopropane rings remain intact under these conditions, demonstrating steric and electronic stability.
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Coupling efficiency depends on solvent polarity, with DMF outperforming THF in SPPS workflows .
Cyclopropane Ring Reactivity
The cyclopropyl group exhibits unique stability but undergoes selective transformations:
Key Insight : The cyclopropane’s stability under peptide synthesis conditions (pH 8–12, polar aprotic solvents) makes it ideal for retaining structural integrity during multi-step syntheses .
Stereochemical Integrity
The (2S)-configuration remains preserved under most reaction conditions:
Biological Interactions
While primarily a synthetic building block, its derivatives show targeted bioactivity:
Comparative Stability Data
Stability under storage conditions:
Scientific Research Applications
Peptide Synthesis
Fmoc Protecting Group : The fluorenylmethoxycarbonyl (Fmoc) group is widely used as a protecting group in solid-phase peptide synthesis (SPPS). Its stability under acidic conditions and ease of removal with weak bases like piperidine make it ideal for synthesizing complex peptides without side reactions . The incorporation of cyclopropylalanine into peptides has been shown to enhance the stability and bioactivity of the resulting compounds.
Case Study : A study investigated the use of Fmoc-cyclopropylalanine in the synthesis of cyclic peptides, demonstrating that the cyclopropyl group can influence the conformation and binding affinity of peptides to their targets. This was particularly evident in peptides designed to interact with G-protein coupled receptors (GPCRs), where modifications at the α-carbon significantly affected receptor activation .
Drug Development
Biological Activity : Compounds containing the cyclopropyl moiety often exhibit unique pharmacological properties. Research has indicated that (2S)-2-{Cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid derivatives can serve as potent inhibitors for various enzymes and receptors involved in disease pathways, including cancer and neurodegenerative disorders .
Example Application : In a recent study, derivatives of Fmoc-cyclopropylalanine were synthesized and tested for their ability to inhibit specific kinases implicated in cancer progression. The results showed that these compounds could effectively reduce cell proliferation in vitro, suggesting a potential pathway for developing new anticancer therapies .
Biochemical Probes
Radiolabeled Tracers : The incorporation of radiolabeled Fmoc-cyclopropylalanine into amino acid tracers has been explored for imaging applications using positron emission tomography (PET). These tracers have shown promising results in imaging brain tumors due to their enhanced uptake by tumor cells compared to traditional tracers .
Research Findings : A comparative study highlighted the superior imaging properties of cyclopropyl-substituted amino acids over standard amino acid tracers. The unique structural features provided by the cyclopropyl group contributed to better biodistribution and tumor targeting capabilities, making them valuable tools in oncological research .
Structural Studies
Supramolecular Chemistry : The structural characteristics of Fmoc-cyclopropylalanine have been investigated using X-ray crystallography, revealing insights into its supramolecular interactions. These studies are crucial for understanding how modifications can affect molecular recognition processes in biological systems .
| Application Area | Details |
|---|---|
| Peptide Synthesis | Used as a building block in SPPS; enhances stability and bioactivity of peptides. |
| Drug Development | Exhibits unique pharmacological properties; potential inhibitor for various disease pathways. |
| Biochemical Probes | Radiolabeled variants used for PET imaging; superior uptake in tumors compared to traditional tracers. |
| Structural Studies | Insights into supramolecular interactions; important for drug design and molecular recognition. |
Mechanism of Action
The mechanism of action of (2S)-2-{CYCLOPROPYL[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PROPANOIC ACID involves the protection of the amino group by the FMOC group. This protection prevents unwanted reactions during peptide synthesis. The FMOC group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s key distinction lies in its cyclopropyl side chain. Below is a comparative analysis with other Fmoc-protected amino acids (Table 1):
Table 1: Comparison of Structural Analogs
*Estimated based on structural analogs.
Physicochemical Properties
- Solubility : The cyclopropyl group’s hydrophobicity may reduce aqueous solubility compared to sulfonamide-containing analogs (e.g., ), but improve lipid bilayer penetration relative to polar derivatives.
- Stability : The Fmoc group’s UV sensitivity is consistent across all analogs, requiring protection from light during synthesis .
- Thermal Properties : Analogous fluorophenyl derivatives exhibit high boiling points (~589°C) and flash points (~310°C) due to aromatic stabilization . Cyclohexyl analogs may show similar trends .
Biological Activity
(2S)-2-{Cyclopropyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid, commonly referred to as Fmoc-Cyclopropyl-Amino Acid, is a modified amino acid that has garnered attention for its potential applications in biomedicine and materials science. This compound features a cyclopropyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which significantly influences its biological activity and interaction with biomolecules.
- Molecular Formula : C₁₉H₁₈N₂O₅
- Molecular Weight : 354.362 g/mol
- CAS Number : 71989-16-7
- SMILES Notation : NC(=O)CC(NC(=O)OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)C(O)=O
Biological Activity Overview
The biological activity of Fmoc-Cyclopropyl-Amino Acid is influenced by its structural characteristics, which facilitate various interactions with biological macromolecules such as proteins and nucleic acids. The following sections detail specific aspects of its biological activity.
1. Antimicrobial Activity
Research indicates that Fmoc-modified amino acids exhibit antimicrobial properties, potentially due to their ability to disrupt bacterial cell membranes or interfere with essential cellular processes. The cyclopropyl group may enhance lipophilicity, allowing better membrane penetration.
2. Enzyme Inhibition
Studies have shown that compounds containing the Fmoc moiety can act as enzyme inhibitors. For instance, Fmoc-Cyclopropyl-Amino Acid has been evaluated for its ability to inhibit proteases, which are crucial for various biological functions including protein degradation and cell signaling.
3. Peptide Synthesis
Fmoc-Cyclopropyl-Amino Acid serves as a valuable building block in peptide synthesis. Its protective group allows for selective reactions during solid-phase peptide synthesis (SPPS), facilitating the construction of complex peptide sequences with desired biological properties.
Case Studies and Research Findings
Structural Analysis
The structural integrity of Fmoc-Cyclopropyl-Amino Acid is essential for its biological function. Techniques such as single-crystal X-ray diffraction have provided insights into the conformational landscape of this compound, revealing key interactions that govern its stability and reactivity.
Table: Structural Features
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for this compound in peptide research?
- Methodology : The synthesis involves two key steps: (1) Fmoc protection of the amine group using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in a 1,4-dioxane/water mixture with sodium carbonate, and (2) cyclopropane group introduction via alkylation or ring-opening reactions. Post-synthesis, reverse-phase chromatography (C18 columns, acetonitrile/water gradients) is used for purification. Yield optimization requires pH control (8–9) and inert atmospheres to prevent side reactions .
- Key Data : Typical yields range from 60–80% after purification. NMR (1H, 13C) confirms Fmoc aromatic protons (δ 7.2–7.8 ppm) and cyclopropyl protons (δ 0.5–1.5 ppm) .
Q. Which analytical techniques validate the compound’s structural integrity?
- Methodology :
- NMR Spectroscopy : 1H NMR identifies Fmoc aromatic protons (7.2–7.8 ppm) and cyclopropyl protons (0.5–1.5 ppm). 19F NMR may detect fluorinated byproducts if applicable .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C23H24N2O5: 409.17 g/mol) .
- HPLC : Chiral HPLC with polysaccharide columns ensures enantiomeric purity (>98% ee) .
Advanced Research Questions
Q. How can coupling efficiency be improved for this sterically hindered derivative in peptide elongation?
- Methodology :
- Coupling Reagents : Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU with DIPEA (N,N-diisopropylethylamine) to enhance activation .
- Reaction Conditions : Extended coupling times (2–4 hours), elevated temperatures (40°C), and double coupling protocols reduce incomplete reactions. Monitor via Kaiser test or LC-MS .
- Data Contradictions : While Fmoc groups are typically stable under basic conditions, prolonged exposure to piperidine during deprotection may degrade the cyclopropyl moiety. Limit deprotection cycles to <10 minutes .
Q. What degradation pathways occur under improper storage, and how are they mitigated?
- Methodology :
- Stability Analysis : Store at -20°C in amber vials under argon. Degradation products include Fmoc-hydroxyl byproducts (detected via TLC, Rf 0.3 in ethyl acetate/hexane) and cyclopropane ring-opened derivatives (identified via MS/MS fragmentation) .
- Preventive Measures : Add antioxidants (e.g., BHT) to solutions and avoid prolonged exposure to light or humidity .
Safety and Handling
Q. What precautions are critical given its GHS hazards (H302, H315, H319, H335)?
- Protocols :
- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols.
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Skin contact requires immediate washing with soap/water .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
Experimental Design
Q. How does the cyclopropyl group influence peptide conformation in structural studies?
- Methodology :
- Conformational Analysis : Incorporate the compound into model peptides (e.g., β-turn sequences) and analyze via X-ray crystallography or circular dichroism (CD). The cyclopropane’s ring strain enforces torsional angles (ϕ/ψ) of ~60°, stabilizing helical or turn motifs .
- Dynamic Studies : Molecular dynamics (MD) simulations (AMBER force field) predict restricted backbone flexibility compared to non-cyclopropyl analogs .
Data Contradictions and Resolution
Q. Discrepancies in reported solubility: How to resolve them for assay compatibility?
- Methodology :
- Solvent Screening : Test DMSO (10–50 mg/mL), THF, or DMF for stock solutions. Sonication (30 minutes) improves dissolution. For aqueous buffers, use co-solvents (≤10% acetonitrile) .
- Contradictions : Some studies report solubility in dichloromethane, but this may degrade Fmoc groups. Prefer polar aprotic solvents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
